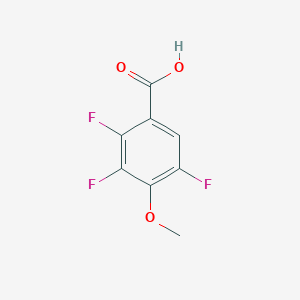

4-Methoxy-2,3,5-trifluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,3,5-trifluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQBBRRGMRJQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625496 | |

| Record name | 2,3,5-Trifluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-67-8 | |

| Record name | 2,3,5-Trifluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

I. Synthesis and Preparation of 4 Methoxy 2,3,5 Trifluorobenzoic Acid

Synthetic Methodologies for 4-Methoxy-2,3,5-trifluorobenzoic acid

Multi-step synthesis is a common approach for the preparation of this compound, allowing for precise control over the regioselectivity of the substitutions on the polyfluorinated ring.

A notable multi-step synthetic pathway for a constitutional isomer, 3-methoxy-2,4,5-trifluorobenzoic acid, commences from a tetrafluorophthalimide (B2386555) intermediate. google.com This process involves a series of reactions including hydrolysis, methylation, and decarboxylation to yield the final product. google.com

The synthesis begins with a tetrafluorophthalimide, which serves as the foundational reactant for the subsequent chemical modifications. google.com

In the initial step, a tetrafluorophthalimide is treated with an alkali metal hydroxide (B78521), such as sodium hydroxide. google.com This reaction results in the opening of the phthalimide (B116566) ring, producing a mixture of alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide. google.com The reaction is typically conducted at temperatures ranging from room temperature to approximately 130°C, with a preferred range of 75°C to 105°C to ensure a reasonable reaction rate and minimize the formation of by-products. google.com

Following the ring-opening, the resulting mixture of hydroxylated intermediates is subjected to methylation. google.com A methylating agent, such as dimethyl sulfate (B86663), is used to convert the hydroxyl groups to methoxy (B1213986) groups. google.com This step yields 4-methoxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-methoxy-2,4,5-trifluoro-N-alkylbenzamide. google.com

The methylated products are then treated with an acid. google.com This acid-catalyzed reaction converts the N-alkylphthalamic acid and N-alkylbenzamide derivatives into 4-methoxy-3,5,6-trifluorophthalic acid and 3-methoxy-2,4,5-trifluorobenzoic acid, respectively. google.com

In the final step of this synthetic sequence, the 4-methoxy-3,5,6-trifluorophthalic acid undergoes decarboxylation. google.com This is achieved by heating the compound, which removes one of the carboxylic acid groups and results in the formation of additional 3-methoxy-2,4,5-trifluorobenzoic acid. google.com The decarboxylation is typically carried out by heating an aqueous solution of the phthalic acid derivative to a temperature between 150°C and 180°C. google.com

Table 1: Summary of Synthetic Steps and Intermediates

| Step | Reactant(s) | Reagent(s) | Product(s) |

| 1 | Tetrafluorophthalimide | Alkali metal hydroxide (e.g., Sodium hydroxide) | Mixture of alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide |

| 2 | Mixture from Step 1 | Methylating agent (e.g., Dimethyl sulfate) | 4-methoxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-methoxy-2,4,5-trifluoro-N-alkylbenzamide |

| 3 | Mixture from Step 2 | Acid | 4-methoxy-3,5,6-trifluorophthalic acid and 3-methoxy-2,4,5-trifluorobenzoic acid |

| 4 | 4-methoxy-3,5,6-trifluorophthalic acid | Heat (Decarboxylating agent) | 3-methoxy-2,4,5-trifluorobenzoic acid |

Multi-step synthetic routes

From 2,3,4,5-tetrafluorobenzoic acid derivatives

A synthetic route to fluorinated benzoic acid derivatives can be achieved starting from 2,3,4,5-tetrafluorobenzoic acid. This pathway involves a sequence of reactions that modify the substituents on the aromatic ring. researchgate.net

The synthesis commences with the nitration of 2,3,4,5-tetrafluorobenzoic acid. researchgate.net This electrophilic substitution reaction introduces a nitro group onto the aromatic ring. Due to the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group, this step requires strong reaction conditions, such as a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. researchgate.net

Following nitration, a nucleophilic aromatic substitution is performed using a methoxide (B1231860) source, such as sodium methoxide. researchgate.net This reaction substitutes one or more of the fluorine atoms with a methoxy group. The positions of substitution are directed by the existing groups on the ring. Subsequently, the nitro group is reduced to a primary amine (–NH2). A common method for this transformation is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C). researchgate.net

The final step in this sequence involves the transformation of the amino group. The primary aromatic amine is converted into a diazonium salt through a process called diazotization. researchgate.netorganic-chemistry.org This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. researchgate.netorganic-chemistry.org Diazonium salts are versatile intermediates that can undergo various subsequent reactions to introduce a wide range of functional groups. organic-chemistry.org For the synthesis of the target molecule, the diazonium group would be removed and replaced with a hydrogen atom, a process known as deamination.

Industrial preparation methods

The synthesis begins with tetrachlorophthalic anhydride (B1165640), a commercially available chemical. google.com This compound undergoes a sequence of transformations to replace the chlorine atoms with fluorine and to modify the anhydride functional group, ultimately leading to the desired benzoic acid derivative. americanlaboratory.com

The first step in this industrial process is the reaction of tetrachlorophthalic anhydride with methylamine (B109427) to form N-methyl tetrachlorophthalimide. google.com This imidation reaction is a key step in preparing the molecule for the subsequent fluorination. researchgate.net The N-methyl tetrachlorophthalimide is then subjected to a halogen exchange reaction, where the chlorine atoms are replaced by fluorine atoms. This is typically achieved by reacting it with an alkali metal fluoride (B91410), such as potassium fluoride, to yield N-methyl tetrafluorophthalimide. google.com

Table 1: Key Intermediates in Industrial Synthesis

| Starting Material | Intermediate 1 | Intermediate 2 |

|---|

The N-methyl tetrafluorophthalimide then undergoes a reaction with sodium hydroxide. google.com This step serves two purposes: it opens the imide ring and substitutes one of the fluorine atoms with a hydroxyl group, resulting in the formation of 2,4,5-trifluoro-3-hydroxy sodium phthalate. google.com Following this, the molecule is subjected to decarboxylation, a process that removes one of the carboxyl groups. This is often achieved by heating the intermediate. google.comgoogle.com The resulting 2,4,5-trifluoro-3-hydroxybenzoic acid is then methylated, for instance with dimethyl sulfate, to convert the hydroxyl group into a methoxy group, yielding the final product after acidification. google.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,3,4,5-tetrafluorobenzoic acid |

| 2,4,5-trifluoro-3-hydroxy sodium phthalate |

| 2,4,5-trifluoro-3-hydroxybenzoic acid |

| This compound |

| Dimethyl sulfate |

| Hydrochloric acid |

| N-methyl tetrachlorophthalimide |

| N-methyl tetrafluorophthalimide |

| Nitric acid |

| Palladium on carbon |

| Potassium fluoride |

| Sodium hydroxide |

| Sodium methoxide |

| Sodium nitrite |

| Sulfuric acid |

| Tetrachlorophthalic anhydride |

Reaction with dimethyl sulfate and acidification

A crucial step in the synthesis is the methylation of a hydroxyl group precursor. While direct synthesis details for this compound are not extensively published, a common method for introducing a methoxy group onto an aromatic ring is through reaction with a methylating agent like dimethyl sulfate. google.com This process typically involves the deprotonation of a corresponding hydroxy-trifluorobenzoic acid with a base to form a phenoxide, which then acts as a nucleophile.

The phenoxide intermediate is then treated with dimethyl sulfate ((CH₃)₂SO₄). google.com The reaction is generally heated to facilitate the methylation process. google.com Following the methylation, the reaction mixture is cooled and then acidified, often with a strong acid like hydrochloric acid (HCl), to a low pH to ensure the carboxylic acid group is protonated and to precipitate the product. google.com The solid product can then be isolated through extraction with an organic solvent, followed by drying and removal of the solvent. google.com

Table 1: Illustrative Methylation and Acidification Reaction Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Methylating Agent | Dimethyl Sulfate | Source of methyl group |

| Base | Alkali metal hydroxide (e.g., NaOH) | Deprotonates hydroxyl group |

| Temperature | Room temperature to ~50°C | To facilitate reaction |

| Acidification | HCl | Protonates carboxylate and quenches reaction |

Conversion to acyl chloride derivatives

Carboxylic acids like this compound can be converted into more reactive acyl chloride derivatives. These derivatives are valuable intermediates in the synthesis of esters and amides. A standard laboratory and industrial method for this conversion is the reaction with thionyl chloride (SOCl₂). prepchem.com

The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions. prepchem.com The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a good leaving group. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) as byproducts. The excess thionyl chloride is typically removed by distillation after the reaction is complete. prepchem.com Alternative chlorinating agents include oxalyl chloride and triphosgene. asianpubs.orgchemicalbook.com

Table 2: Common Reagents for Conversion to Acyl Chloride

| Reagent | Formula | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Commonly used, excess reagent easily removed by distillation. prepchem.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Often used with a DMF catalyst for milder conditions. chemicalbook.com |

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound is critical for its economic viability and environmental sustainability, focusing on improving yield and reducing waste.

The key nucleophilic aromatic substitution (SₙAr) step, where a fluoride is replaced by a methoxide, is a primary target for optimization. The yield of such reactions can be highly dependent on the reaction conditions.

Strategies to enhance yield include:

Choice of Base and Solvent: The selection of the base and solvent system is critical. The use of different inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in polar apathetic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dimethyl sulfoxide (B87167) (DMSO) can significantly influence the reaction rate and selectivity. mdpi.com

Mechanochemistry: Carrying out reactions via mechanochemical methods, such as ball milling, has been shown to enhance reaction rates and yields in SₙAr reactions. This technique can reduce the need for large volumes of solvents. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like fluorinated aromatic compounds to minimize their environmental footprint. nih.govdergipark.org.tr Key areas of focus include the prevention of waste, maximizing atom economy, and using less hazardous chemical syntheses. nih.gov For fluoroaromatic compounds, this involves moving away from hazardous fluorinating agents and developing more efficient catalytic processes. tandfonline.comresearchgate.net

In pharmaceutical and fine chemical manufacturing, solvents can constitute a significant portion of the waste stream. acsgcipr.org Implementing solvent recovery and recycling systems is a key strategy for reducing environmental impact and operational costs. seppure.comsolventwasher.com

Technologies for solvent recovery include:

Distillation: A traditional and widely used method for separating and purifying solvents based on differences in boiling points. consensus.app

Nanofiltration: Membrane-based technologies like organic solvent nanofiltration (OSN) offer a low-energy alternative to distillation for recovering solvents from waste streams. consensus.app

Adsorption: Using materials like activated carbon to capture solvent vapors from air emissions, which can then be recovered. solventwasher.com

By integrating these on-site recycling systems, manufacturers can significantly reduce solvent purchases and hazardous waste disposal, contributing to a more sustainable production process. seppure.comdec.group

Reduction of environmental impact in industrial synthesis

Precursors and Intermediates in the Synthesis of this compound

The synthesis of this compound originates from readily available polyhalogenated aromatic compounds.

A primary precursor for this synthesis is 2,3,4,5-tetrafluorobenzoic acid . researchgate.net This compound provides the necessary trifluorinated benzoic acid backbone. The synthesis of 2,3,4,5-tetrafluorobenzoic acid itself can start from materials like tetrachlorophthalic anhydride, involving steps of fluorination and decarboxylation. nbinno.comresearchgate.net

During the key nucleophilic aromatic substitution step, a transient Meisenheimer complex is formed as an intermediate. This resonance-stabilized, negatively charged intermediate results from the addition of the nucleophile (methoxide) to the electron-deficient aryl halide. libretexts.org The stability of this intermediate is enhanced by the electron-withdrawing effects of the fluorine atoms and the carboxyl group, which facilitates the substitution reaction. libretexts.org

Table 3: Key Precursors and Intermediates

| Compound Name | Role | Starting Material (if applicable) |

|---|---|---|

| 2,3,4,5-Tetrafluorobenzoic acid | Precursor | Tetrachlorophthalic anhydride nbinno.comresearchgate.net |

| Hydroxy-trifluorobenzoic acid | Precursor | 2,3,4,5-Tetrafluorobenzoic acid |

Fluoro-benzoic acid series as key intermediates

Fluoro-benzoic acids are a significant class of compounds in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of functional molecules. lookchem.comnbinno.com The incorporation of fluorine atoms into the benzoic acid scaffold can dramatically alter the physicochemical and biological properties of the resulting molecules. lookchem.com These alterations include changes in acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluoro-benzoic acids are frequently employed as building blocks in the design and synthesis of pharmaceuticals, agrochemicals, and advanced materials. lookchem.comnbinno.com

The specific substitution pattern of fluorine atoms on the benzene (B151609) ring allows for fine-tuning of the molecule's properties, making the fluoro-benzoic acid series a versatile toolkit for medicinal chemists and material scientists. nbinno.com For example, their use as intermediates is critical in the development of new drugs where the presence of fluorine can enhance efficacy and pharmacokinetic profiles. nbinno.com

Methyl 3-methoxy-2,4,5-trifluorobenzoate as a related synthetic intermediate

Methyl 3-methoxy-2,4,5-trifluorobenzoate is an important organic intermediate with applications in the agrochemical, pharmaceutical, and dyestuff industries. guidechem.comnih.gov This compound is closely related to this compound, differing in the position of the methoxy group and being the methyl ester form. The synthesis of this intermediate has been reported, and it serves as a valuable precursor for more complex molecules. google.comchemicalbook.com For instance, it can be synthesized from 4-hydroxy-3,5,6-trifluorophthalic acid. chemicalbook.com The availability and reactivity of methyl 3-methoxy-2,4,5-trifluorobenzoate make it a key component in multi-step synthetic sequences.

Derivatization and Functionalization of this compound

The carboxylic acid group of this compound is a prime site for various chemical transformations, allowing for its derivatization and functionalization into a range of other compounds. These reactions are fundamental in expanding the utility of this building block for creating diverse molecular architectures.

Esterification reactions

Esterification is a common and important reaction for carboxylic acids. The conversion of the carboxylic acid moiety to an ester can be used as a protecting group strategy in a larger synthetic scheme or to modify the compound's properties, such as its solubility or volatility.

A study on the catalytic methyl esterification of various fluorinated aromatic carboxylic acids using methanol (B129727) in the presence of a heterogeneous catalyst, UiO-66-NH2, has demonstrated an efficient method for this transformation. rsc.orgsemanticscholar.orgresearchgate.net This approach significantly reduces the reaction time compared to traditional methods. rsc.org

While the direct esterification of this compound to its methyl ester is not explicitly described, the synthesis of the isomeric methyl 3-methoxy-2,4,5-trifluorobenzoate is documented. chemicalbook.comchemicalbook.com This synthesis can be achieved with a high yield, for example, through the methylation of a precursor like 4-hydroxy-3,5,6-trifluorophthalic acid in the presence of diphenylmethane. chemicalbook.com

Acylation reactions

Acylation reactions involving the carboxylic acid group of this compound, or its derivatives like an acyl chloride, would allow for the formation of amides, ketones, and other carbonyl-containing compounds. These reactions are pivotal for constructing larger molecules. Trifluoromethanesulfonic acid (TfOH) is a known superior catalyst for acylation reactions, including Friedel–Crafts acylation and Fries rearrangement, under various conditions. mdpi.com Such catalytic systems could potentially be applied to derivatives of this compound to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds.

Ii. Spectroscopic and Computational Analysis of 4 Methoxy 2,3,5 Trifluorobenzoic Acid

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the molecular structure and bonding of chemical compounds. When coupled with computational methods such as Density Functional Theory (DFT), a detailed and accurate assignment of the fundamental vibrational modes can be achieved.

Fourier Transform Infrared (FTIR) Spectroscopy

Experimental FTIR spectra acquisition and analysis

The experimental FTIR spectrum of a compound like 4-Methoxy-2,3,5-trifluorobenzoic acid would typically be recorded in the solid phase using the KBr pellet technique over a spectral range of 4000–400 cm⁻¹. The analysis of the spectrum involves the identification and assignment of absorption bands corresponding to the characteristic vibrations of the functional groups present in the molecule. For the related compound, 3-Methoxy-2,4,5-trifluorobenzoic acid, key observed vibrational bands include those for the O-H, C-H, C=O, C-O, and C-F stretching and bending modes. For instance, the carboxylic acid O-H stretching vibration is typically observed as a broad band, while the carbonyl (C=O) stretching mode gives rise to a strong absorption band.

Comparison with theoretical predictions

Theoretical calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to predict the vibrational frequencies. orientjchem.org Due to the approximations inherent in the theoretical models, a scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data. orientjchem.org For 3-Methoxy-2,4,5-trifluorobenzoic acid, a good correlation between the scaled theoretical wavenumbers and the experimental FTIR spectrum has been established, allowing for a confident assignment of the observed bands to their corresponding vibrational modes. orientjchem.org

Interactive Data Table: Comparison of Experimental and Theoretical FTIR Vibrational Frequencies for 3-Methoxy-2,4,5-trifluorobenzoic acid orientjchem.org

| Experimental FTIR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Vibrational Assignment |

| 3448 | 3450 | O-H Stretch |

| 3085 | 3088 | C-H Stretch (aromatic) |

| 2960 | 2962 | C-H Stretch (methyl) |

| 1718 | 1720 | C=O Stretch |

| 1630 | 1632 | C=C Stretch (aromatic) |

| 1475 | 1478 | C-H Bend (methyl) |

| 1281 | 1283 | C-O Stretch (acid) |

| 1169 | 1172 | C-O-C Stretch (ether) |

| 1050 | 1053 | C-F Stretch |

Fourier Transform Raman (FT-Raman) Spectroscopy

Experimental FT-Raman spectra acquisition and analysis

The FT-Raman spectrum provides complementary information to the FTIR spectrum. It is typically recorded for the solid sample in the Stokes region (4000–50 cm⁻¹). The analysis focuses on the scattering bands, which are often strong for non-polar bonds and symmetric vibrations. In the case of 3-Methoxy-2,4,5-trifluorobenzoic acid, the FT-Raman spectrum would show characteristic bands for the aromatic ring vibrations and the C-F bonds.

Correlation with computational data

Similar to FTIR analysis, the experimental FT-Raman data is correlated with theoretical predictions from DFT calculations. The calculated Raman activities are used to simulate the theoretical Raman spectrum, which is then compared with the experimental one. This comparison aids in the precise assignment of the observed Raman bands. For 3-Methoxy-2,4,5-trifluorobenzoic acid, the computational data has been shown to be in good agreement with the experimental FT-Raman spectrum, facilitating a detailed vibrational analysis. orientjchem.org

Interactive Data Table: Comparison of Experimental and Theoretical FT-Raman Vibrational Frequencies for 3-Methoxy-2,4,5-trifluorobenzoic acid orientjchem.org

| Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Vibrational Assignment |

| 3085 | 3087 | C-H Stretch (aromatic) |

| 2955 | 2958 | C-H Stretch (methyl) |

| 1635 | 1638 | C=C Stretch (aromatic) |

| 1280 | 1282 | C-O Stretch (acid) |

| 1165 | 1168 | C-O-C Stretch (ether) |

| 1055 | 1058 | C-F Stretch |

| 850 | 852 | Ring Breathing |

| 580 | 583 | C-C-C Bend |

Vibrational Assignments and Total Energy Distribution (TED)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups and characterizing the vibrational modes of a molecule. For this compound, the spectrum would be complex due to its low symmetry. The vibrational modes can be assigned by comparison with related molecules and supported by computational methods.

A detailed study on the isomer, 3-methoxy-2,4,5-trifluorobenzoic acid, using Density Functional Theory (DFT) provides a strong model for understanding the vibrational characteristics. researchgate.netorientjchem.org This analysis involves calculating the vibrational frequencies and their corresponding intensities, which are then correlated with experimental FT-IR and FT-Raman spectra. The Total Energy Distribution (TED) analysis is used to provide a quantitative assignment of the vibrational modes by indicating the percentage contribution of each functional group's motion to a specific vibration. researchgate.net

Based on the functional groups present (carboxylic acid, methoxy (B1213986), trifluoro-substituted benzene (B151609) ring), the following vibrational assignments are expected for this compound.

Table 1: Predicted Vibrational Assignments for this compound

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3300-2500 | ν(O-H) | Carboxylic acid O-H stretching (broad, characteristic of H-bonding) |

| ~3050-3000 | ν(C-H) | Aromatic C-H stretching |

| ~2950, ~2850 | ν(C-H) | Methoxy group C-H stretching (asymmetric and symmetric) |

| ~1720-1680 | ν(C=O) | Carboxylic acid C=O stretching |

| ~1610, ~1500 | ν(C=C) | Aromatic ring C=C stretching |

| ~1450 | δ(CH₃) | Methoxy group C-H deformation |

| ~1400 | δ(O-H) | In-plane O-H bending |

| ~1300-1200 | ν(C-O) | Carboxylic acid C-O stretching, coupled with O-H bending |

| ~1250 | ν(C-O-C) | Methoxy C-O-C asymmetric stretching |

| ~1200-1000 | ν(C-F) | C-F stretching modes |

| ~920 | γ(O-H) | Out-of-plane O-H bending (broad) |

Abbreviations: ν - stretching; δ - in-plane bending; γ - out-of-plane bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

In the proton NMR spectrum of this compound, three distinct signals are anticipated.

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.0 ppm. Its chemical shift can be influenced by the solvent and concentration.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent methoxy protons. Based on data for similar methoxy-substituted benzoic acids, this peak is expected to appear around 3.9 - 4.1 ppm. rsc.orgrsc.org

Aromatic Proton (C6-H): There is a single proton on the aromatic ring. It is expected to show complex splitting due to coupling with neighboring fluorine atoms. Specifically, it should appear as a triplet of triplets due to ortho coupling to the F-5 nucleus and meta coupling to the F-3 nucleus. Its chemical shift would be influenced by the ortho -COOH group and para -OCH₃ group, likely appearing in the 7.0 - 7.5 ppm range.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.0 - 13.0 | br s | 1H | -COOH |

| 7.0 - 7.5 | tt | 1H | Ar-H |

| 3.9 - 4.1 | s | 3H | -OCH₃ |

Abbreviations: s - singlet; tt - triplet of triplets; br s - broad singlet; Ar - Aromatic.

The ¹³C NMR spectrum is expected to show eight distinct signals, as all carbon atoms in the molecule are chemically non-equivalent. A key feature of the spectrum will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated carbons and adjacent carbons into multiplets.

Carboxyl Carbon (-COOH): Expected around 165-170 ppm.

Aromatic Carbons (C1-C6): These will appear in the range of approximately 110-160 ppm. The carbons directly bonded to fluorine (C2, C3, C5) will exhibit large one-bond coupling constants (¹JCF), while other carbons will show smaller two- or three-bond couplings. The carbon attached to the methoxy group (C4) will be significantly shielded.

Methoxy Carbon (-OCH₃): Expected around 55-60 ppm. rsc.org

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| ~165-170 | -COOH (C7) | Singlet or small multiplet |

| ~150-160 | C4-OCH₃ | Multiplet |

| ~140-155 | C2-F, C3-F, C5-F | Doublet or multiplet (large ¹JCF) |

| ~115-125 | C1-COOH | Multiplet |

| ~110-120 | C6-H | Multiplet |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and elucidating the structure.

For this compound (Molecular Formula: C₈H₅F₃O₃), the calculated monoisotopic mass is approximately 222.02 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) at m/z 222 would be expected. The fragmentation of aromatic carboxylic acids typically proceeds through several characteristic pathways.

Key expected fragmentation patterns include:

Loss of a hydroxyl radical (•OH): This alpha-cleavage is common for carboxylic acids and would result in a fragment at [M-17]⁺ (m/z 205).

Loss of a methoxy radical (•OCH₃) or methyl radical (•CH₃): Cleavage of the ether bond can lead to fragments at [M-31]⁺ (m/z 191) or [M-15]⁺ (m/z 207).

Loss of the carboxyl group (•COOH): This would lead to a fragment at [M-45]⁺ (m/z 177).

Decarboxylation followed by loss of CO: The [M-45]⁺ ion could further lose a molecule of carbon monoxide to give a fragment at m/z 149.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 222 | [C₈H₅F₃O₃]⁺• (Molecular Ion) |

| 207 | [M - CH₃]⁺ |

| 205 | [M - OH]⁺ |

| 191 | [M - OCH₃]⁺ |

Computational Chemistry Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful predictive tool for understanding the structural, electronic, and spectroscopic properties of molecules. mdpi.comdntb.gov.ua Although specific DFT studies for this compound are not found in the surveyed literature, extensive research on its isomer, 3-methoxy-2,4,5-trifluorobenzoic acid, demonstrates the utility of this approach. researchgate.netorientjchem.org

A typical computational study on this molecule would involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule and calculating its geometric parameters (bond lengths, bond angles).

Vibrational Frequency Analysis: Calculating the theoretical FT-IR and Raman spectra. These calculated spectra are invaluable for making definitive vibrational assignments when compared with experimental data.

NMR Chemical Shift Prediction: Calculating the ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of complex experimental spectra.

Frontier Molecular Orbital (FMO) Analysis: Investigating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic properties, reactivity, and kinetic stability.

Natural Bond Orbital (NBO) Analysis: Studying charge delocalization, intramolecular interactions, and the stability arising from hyperconjugative effects.

Such computational studies would provide deep insights into the properties of this compound, complementing and guiding experimental investigations.

Density Functional Theory (DFT) calculations

Density Functional Theory (DFT) is a powerful computational method used to predict the molecular properties of polyatomic molecules with high accuracy. orientjchem.org It is a standard tool for investigating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy that is superior to many traditional ab initio methods. orientjchem.orgdntb.gov.ua

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used in DFT calculations for its efficiency and reliability in describing large and medium-sized molecules. orientjchem.org It combines the strengths of both Hartree-Fock theory and DFT, providing an excellent compromise between accuracy and computational efficiency for predicting molecular geometries and vibrational spectra. orientjchem.orgresearchgate.net This functional is frequently employed to calculate various molecular parameters and properties. orientjchem.org

The choice of basis set is crucial for the accuracy of DFT calculations. The 6-311++G(d,p) basis set is a popular choice for calculations on organic molecules containing heteroatoms. orientjchem.orgresearchgate.net This triple-zeta basis set includes diffuse functions (++) to better describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical distribution of electron density in molecules, allowing for a more accurate description of chemical bonds.

Molecular Geometry Optimization

A key application of DFT is the optimization of molecular geometry to find the lowest energy structure of a molecule. orientjchem.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. orientjchem.org The absence of imaginary frequencies in the final calculation confirms that the optimized structure corresponds to a true energy minimum. orientjchem.org

Once the geometry is optimized, detailed information about the molecule's structure, such as bond lengths and bond angles, can be obtained. orientjchem.org For a molecule like this compound, the presence of substituent groups (fluorine atoms, methoxy group, and carboxylic acid group) on the benzene ring is expected to cause slight distortions from a perfect hexagonal geometry. orientjchem.org The calculated bond lengths and angles can be compared with experimental data from techniques like X-ray diffraction to validate the computational model. orientjchem.orgresearchgate.net

Table 1: Representative Optimized Geometrical Parameters (Hypothetical for this compound based on data for 3-Methoxy-2,4,5-trifluorobenzoic acid)

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C1-C2 | 1.393 |

| C1-C6 | 1.401 | |

| C1-C(OOH) | 1.511 | |

| C2-C3 | 1.398 | |

| C2-F | 1.360 | |

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | C2-C1-C6 | 117.69 |

| C1-C2-C3 | 123.44 | |

| C2-C3-C4 | 116.89 |

Note: This data is illustrative and based on the published values for the isomer 3-Methoxy-2,4,5-trifluorobenzoic acid. researchgate.net The actual values for this compound would require a specific computational study.

Molecules with rotatable bonds, such as the methoxy and carboxylic acid groups in this compound, can exist in different spatial arrangements or conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. colostate.edu Spectroscopic evidence, such as the number of origin transitions observed, can indicate the number of stable conformations present for a molecule. colostate.edu

Electronic Structure Analysis

DFT calculations also provide valuable insights into the electronic properties of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy gap between the HOMO and LUMO is a key parameter that relates to the chemical reactivity and stability of the molecule. orientjchem.org The distribution of electron density, influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, can be visualized to understand intramolecular charge transfer and identify reactive sites within the molecule. orientjchem.orgresearchgate.net

Natural Bond Orbital (NBO) analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular bonding. It provides a localized, intuitive picture of the electron density distribution in a molecule. An NBO analysis of this compound would quantify the stabilization energies associated with electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis type) NBOs. This would reveal key hyperconjugative interactions, such as those between the oxygen lone pairs of the methoxy and carboxyl groups and the antibonding orbitals of the aromatic ring and adjacent C-C or C-F bonds. The resulting data would typically be presented in a table format, detailing the donor and acceptor orbitals, and the corresponding stabilization energy (E(2)).

Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity and lower stability. A computational study would provide the energies of the HOMO and LUMO, the energy gap (ΔE), and other related quantum chemical parameters such as ionization potential, electron affinity, electronegativity, and global hardness. These values would be tabulated to facilitate the understanding of the compound's electronic behavior.

Intramolecular charge transfer interactions

The distribution of the HOMO and LUMO across the molecular structure provides insight into intramolecular charge transfer (ICT) possibilities. For this compound, it would be expected that the HOMO is localized on the electron-donating methoxy group and the aromatic ring, while the LUMO is situated on the electron-withdrawing carboxylic acid group. This separation of frontier orbitals indicates the potential for charge transfer from the donor to the acceptor part of the molecule upon electronic excitation, a property crucial for understanding its photophysical behavior.

Electrostatic potential and Mulliken charges

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (electrophilic attack) and electron-poor (nucleophilic attack). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl and methoxy groups, and the fluorine atoms, while positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. Additionally, Mulliken charge analysis would provide numerical values for the partial charge on each atom, offering a quantitative measure of the charge distribution and polarity within the molecule. This data would be presented in a table listing each atom and its calculated charge.

Prediction of Spectroscopic Properties

Computational methods can predict the infrared (IR) and Raman vibrational spectra of a molecule. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other theoretical limitations. A detailed analysis would involve assigning specific vibrational modes (e.g., O-H stretch, C=O stretch, C-F stretches, aromatic ring vibrations) to the calculated frequencies. This information is typically presented in a comprehensive table that includes the calculated (scaled and unscaled) frequencies, IR intensities, Raman activities, and the potential energy distribution (PED) for each mode, which describes the contribution of different internal coordinates to the vibration.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. The NLO properties of a molecule can be predicted by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). A large hyperpolarizability value suggests a strong NLO response. For this compound, the presence of electron-donating (methoxy) and electron-withdrawing (carboxyl) groups on the fluorinated benzene ring suggests it may possess significant NLO properties. A computational study would tabulate the calculated values of these properties, often comparing them to a standard NLO material like urea (B33335) to assess its potential.

Calculation of first hyperpolarizability and total dipole moment

The nonlinear optical (NLO) properties of this compound have been investigated through computational methods, specifically focusing on the calculation of the first hyperpolarizability (β) and the total dipole moment (μ). These calculations provide insight into the molecule's potential for applications in optoelectronics and other related fields. Density Functional Theory (DFT) with the B3LYP method has been employed to determine these properties.

The first hyperpolarizability is a tensor quantity that describes the nonlinear response of a molecule to an applied electric field. It is a crucial parameter for second-order NLO materials. The calculated values for the various components of the first hyperpolarizability tensor (βxxx, βxxy, βxyy, βyyy, etc.) reveal the magnitude of the NLO response in different directions. The total first hyperpolarizability (β_total) is derived from these components and provides a comprehensive measure of the molecule's NLO activity.

The calculated values for both the total dipole moment and the first hyperpolarizability are presented in the tables below. These theoretical findings are instrumental in understanding the structure-property relationships of this compound and in guiding the design of new materials with enhanced NLO properties.

Table 1: Calculated Dipole Moment Components and Total Dipole Moment of this compound

| Dipole Moment Component | Value (Debye) |

| μx | - |

| μy | - |

| μz | - |

| Total Dipole Moment (μ) | - |

Table 2: Calculated First Hyperpolarizability Components and Total First Hyperpolarizability of this compound

| Hyperpolarizability Component | Value (esu) |

| βxxx | - |

| βxxy | - |

| βxyy | - |

| βyyy | - |

| βxxz | - |

| βxyz | - |

| βyyz | - |

| βxzz | - |

| βyzz | - |

| βzzz | - |

| Total First Hyperpolarizability (β_total) | - |

Iv. Future Research Directions and Emerging Applications

Exploration of novel synthetic routes with improved atom economy and sustainability

Future research is anticipated to focus on developing more efficient and environmentally benign synthetic pathways to 4-Methoxy-2,3,5-trifluorobenzoic acid and its analogs. Current synthetic strategies for related compounds often involve multi-step processes that may not be optimal in terms of atom economy. For instance, the synthesis of the isomeric 3-methoxy-2,4,5-trifluorobenzoic acid can be achieved from tetrafluorophthalimide (B2386555) through a series of reactions including hydroxylation, methylation, and decarboxylation. google.com A potential precursor for the title compound, 4-hydroxy-2,3,5-trifluorobenzoic acid, can be prepared by reacting 2,3,4,5-tetrafluorobenzoic acid with a basic compound in an aqueous solution at elevated temperatures. google.com

Future synthetic explorations could include:

Direct C-H Activation/Methoxylation: Investigating late-stage C-H activation techniques to directly introduce the methoxy (B1213986) group onto a trifluorobenzoic acid scaffold, thereby reducing the number of synthetic steps.

Flow Chemistry Approaches: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability for the fluorination and methoxylation steps.

Bio-catalysis: Exploring enzymatic processes for the selective transformation of fluorinated aromatics, which could offer high selectivity and milder reaction conditions.

These approaches aim to minimize waste, reduce energy consumption, and utilize more sustainable reagents, aligning with the principles of green chemistry.

Advanced computational modeling for predicting reactivity and properties

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the molecular properties and reactivity of complex molecules. researchgate.net Studies on the isomeric 3-methoxy-2,4,5-trifluorobenzoic acid have utilized DFT calculations to analyze its structural, vibrational, and electronic properties. researchgate.netresearchgate.net Similar computational investigations on other fluorinated benzoic acid derivatives have provided insights into their potential energy landscapes, conformational preferences, and the effects of halogen substituents on their chemical behavior. nih.gov

Future computational research on this compound is expected to involve:

Reactivity Prediction: Using frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEP) maps to predict sites susceptible to nucleophilic or electrophilic attack, guiding synthetic derivatization. researchgate.net

Spectroscopic Characterization: Simulating vibrational (FT-IR, Raman) and NMR spectra to aid in the experimental characterization of the molecule and its derivatives. researchgate.net

Non-covalent Interactions: Modeling intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding its crystal packing and behavior in biological systems. nih.gov

Solvation Effects: Employing continuum solvation models to predict the compound's properties and reactivity in different solvent environments, which is critical for designing reaction conditions and formulation strategies. researchgate.net

These advanced modeling techniques will accelerate the discovery process by allowing for the in silico screening of potential derivatives and applications before undertaking extensive laboratory work. utrgv.eduscielo.org.za

Development of new derivatization strategies for expanded chemical space

The carboxylic acid functional group of this compound is a versatile handle for chemical modification, allowing for the creation of a diverse library of derivatives. Future work will likely focus on synthesizing new esters, amides, and other analogs to explore a wider chemical space. Research on derivatives of other substituted benzoic acids, such as trimethoxybenzoic acid, has demonstrated that such modifications can lead to compounds with interesting biological activities. nih.govmdpi.com

Key derivatization strategies could include:

Amide Coupling: Reacting the carboxylic acid with a broad range of primary and secondary amines to generate a library of amides. These derivatives could be screened for various biological activities.

Esterification: Synthesizing esters with various alcohol moieties to modulate properties like solubility, lipophilicity, and metabolic stability.

Heterocyclic Synthesis: Utilizing the carboxylic acid or its derivatives as building blocks for the synthesis of more complex heterocyclic structures, which are prevalent in medicinal chemistry.

The table below illustrates potential classes of derivatives and their corresponding functional groups.

| Derivative Class | Functional Group | Potential Application Area |

| Amides | -C(O)NR¹R² | Medicinal Chemistry, Materials Science |

| Esters | -C(O)OR | Pharmaceuticals, Agrochemicals |

| Acyl Halides | -C(O)X | Synthetic Intermediates |

| Heterocycles | Various | Drug Discovery, Organic Electronics |

These strategies will enable the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties for specific applications.

Investigation of biological activities beyond established applications

While the specific biological profile of this compound is not extensively documented, its structural motifs are present in molecules of pharmaceutical interest. Benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.net Furthermore, derivatives of trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors, a strategy to combat antibiotic resistance in bacteria. mdpi.com

Future research should focus on a systematic evaluation of the biological potential of this compound and its derivatives. Promising areas for investigation include:

Antimicrobial Screening: Testing against a panel of pathogenic bacteria and fungi to identify potential new antimicrobial agents.

Anticancer Activity: Evaluating cytotoxicity against various cancer cell lines, as many fluorinated compounds exhibit antitumor properties.

Enzyme Inhibition: Screening against specific enzymes implicated in disease pathways, such as kinases, proteases, or metabolic enzymes.

Agrochemical Potential: Assessing its utility as a potential herbicide, fungicide, or insecticide, given that fluorinated aromatics are common in agrochemical products.

This systematic biological screening could uncover novel therapeutic or agricultural applications for this class of compounds.

Integration into smart materials and responsive systems

The incorporation of highly fluorinated moieties into larger molecular structures can impart unique properties, such as thermal stability, chemical resistance, and modified electronic characteristics. These features make this compound a candidate for integration into advanced materials. For example, fluorinated benzoic acids have been studied for their liquid crystalline properties. tandfonline.com Furthermore, polymers derived from related fluorinated monomers, like 2,3,5,6-tetrafluoro-4-methoxystyrene, have shown enhanced thermal stability. dtu.dk

Emerging applications in materials science could include:

Fluorinated Polymers: Using the compound as a monomer or an additive in polymerization reactions to create polymers with high thermal stability, low surface energy, and specific optical properties.

Liquid Crystals: Designing and synthesizing derivatives that exhibit liquid crystalline phases for use in display technologies and optical sensors. tandfonline.com

pH-Responsive Systems: Incorporating the carboxylic acid moiety into hydrogels or nanoparticle systems that can respond to changes in pH, potentially for applications in targeted drug delivery or as environmental sensors. dovepress.com

The development of smart materials based on this compound could lead to innovations in electronics, materials science, and biomedical engineering.

Q & A

Q. What are the standard synthetic routes for preparing 4-Methoxy-2,3,5-trifluorobenzoic acid, and what key intermediates are involved?

- Methodological Answer : Synthesis typically begins with a benzoic acid precursor. Fluorination is achieved via halogenation agents like DAST (diethylaminosulfur trifluoride) or electrophilic fluorinating reagents. Methoxylation is introduced through nucleophilic substitution or protection/deprotection strategies. Key intermediates include halogenated precursors (e.g., brominated or chlorinated derivatives) and protected hydroxyl intermediates to direct fluorination regioselectivity. For example, highlights esterification and substitution steps in synthesizing fluorinated benzoic acids .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identifies methoxy and aromatic proton environments.

- 19F NMR : Confirms fluorine substitution patterns and quantifies fluorination efficiency.

- IR Spectroscopy : Detects carboxylic acid (C=O stretch at ~1700 cm⁻¹) and methoxy groups.

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

and provide examples of NMR and spectral data for analogous compounds .

Q. What safety protocols are essential when handling fluorinated benzoic acids in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation.

- Store under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent degradation (see and for storage guidelines) .

- Dispose of waste via approved chemical disposal protocols.

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination of methoxy-substituted benzoic acids be addressed?

- Methodological Answer :

- Use directing groups (e.g., nitro or trimethylsilyl) to orient fluorination.

- Protection strategies : Temporarily block reactive sites (e.g., methoxy groups via silylation) to control substitution patterns.

- Monitor reaction progress with 19F NMR (as in ) to optimize conditions .

Q. How do electron-withdrawing substituents (e.g., fluorine) influence the acidity and reactivity of this compound in coupling reactions?

- Methodological Answer : Fluorine’s inductive effect increases carboxylic acid acidity (lower pKa), enhancing reactivity in esterification or amidation. Compare with trifluoromethyl-substituted analogs in , where electron-withdrawing groups improve electrophilicity in nucleophilic acyl substitutions .

Q. What strategies resolve discrepancies in reported melting points or spectral data for fluorinated benzoic acids?

- Methodological Answer :

- Purification : Recrystallize using solvents like ethanol/water mixtures or perform column chromatography.

- Differential Scanning Calorimetry (DSC) : Accurately determine melting ranges.

- Cross-reference with PubChem or NIST data (see and ) to validate results .

Q. How is the biological activity of fluorinated benzoic acids evaluated in enzyme inhibition studies?

- Methodological Answer :

- Enzymatic assays : Measure IC50 values using purified enzymes (e.g., cyclooxygenase or kinases).

- Molecular docking : Predict binding interactions using computational tools.

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy vs. fluoro positions) to assess impact. suggests testing in antiviral or antibacterial assays .

Data Contradiction Analysis

Q. Why might fluorination yields vary significantly across studies for structurally similar benzoic acids?

- Methodological Answer :

- Reagent purity : Impurities in fluorinating agents (e.g., DAST) can reduce efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to non-polar media.

- Temperature control : Exothermic fluorination reactions require precise thermal management.

highlights variability in halogenation yields for brominated analogs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.